Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative featuring a 2-ethoxybenzamido substituent at position 5 and a 4-fluorophenyl group at position 3. Its structure combines a fused thiophene-pyridazine core with polar substituents (ethoxybenzamido, fluorophenyl, and ester groups), likely influencing solubility, bioavailability, and target binding.
Propriétés
IUPAC Name |
ethyl 5-[(2-ethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O5S/c1-3-32-18-8-6-5-7-16(18)21(29)26-22-19-17(13-34-22)20(24(31)33-4-2)27-28(23(19)30)15-11-9-14(25)10-12-15/h5-13H,3-4H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHHNGDFTFJTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound recognized for its potential biological activities. This compound belongs to the thieno[3,4-d]pyridazine class, which has garnered interest in medicinal chemistry due to its diverse pharmacological properties. The unique structural features of this compound contribute to its biological activity, making it a candidate for further research in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C25H23N3O6S, with a molecular weight of 493.53 g/mol. The structure includes an ethoxybenzamide moiety and a fluorophenyl substituent, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O6S |
| Molecular Weight | 493.53 g/mol |
| IUPAC Name | This compound |
Preliminary studies indicate that compounds within the thieno[3,4-d]pyridazine class may interact with various biological targets, including receptors and enzymes. Specific mechanisms of action include:
- Enzyme Inhibition : Compounds similar to Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine have shown potential in inhibiting enzymes involved in metabolic pathways.
- Receptor Modulation : Research suggests that these compounds may act as allosteric modulators at certain receptor sites, influencing cellular signaling pathways.
Anticancer Potential
Recent investigations have highlighted the anticancer properties of thieno[3,4-d]pyridazine derivatives. For instance:
- Study Findings : A study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Case Study : In vitro studies revealed that Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine displayed significant activity against Gram-positive and Gram-negative bacteria.
Comparative Analysis with Related Compounds
To provide a clearer understanding of the biological activity of Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine, a comparison with similar compounds is essential.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Ethyl 5-(2-methylbenzamido)-3-(4-fluorophenyl) | Moderate anticancer activity | Methyl substitution may affect potency |
| Ethyl 5-(2-chlorobenzamido)-3-(phenyl) | Stronger antimicrobial effects | Chlorine substitution enhances reactivity |
| Ethyl 5-(2-nitrobenzamido)-3-(methylphenyl) | Notable cytotoxicity | Nitro group may enhance interactions |
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Compounds
Substituent Variations at Position 5
The target compound’s 2-ethoxybenzamido group distinguishes it from analogs such as Ethyl 5-amino-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (compound 26) . Key differences include:
- Electronic and steric effects: The 2-ethoxybenzamido group introduces a bulky, electron-rich aromatic substituent compared to the smaller amino group in compound 26. This may enhance π-π stacking interactions or hinder metabolic degradation.
Halogen Substituent Variations at Position 3
The 4-fluorophenyl group in the target compound is conserved in compound 26 but differs in analogs like Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (compound 28) and Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (compound 29) .
- Halogen effects : Fluorine’s electronegativity and small size (vs. chlorine) may reduce steric hindrance and alter electronic interactions with target proteins.
- Positional effects : The 4-fluorophenyl group (para-substitution) in the target compound and compound 26 may favor specific binding conformations compared to meta-chloro substitution in compound 27.
Comparison with Aryl Carbonylamino Derivatives
describes Ethyl 3-(4-fluorophenyl)-5-[(4-fluorophenyl)carbonylamino]-4-oxidanylidene-thieno[3,4-d]pyridazine-1-carboxylate, which replaces the 2-ethoxybenzamido group with a 4-fluorophenyl carbonylamino substituent .
- Substituent position : The para-fluorine on the benzamido group (vs. ortho-ethoxy in the target compound) may reduce steric bulk but limit solubility due to decreased polarity.
- Bioactivity implications : The ortho-ethoxy group in the target compound could enhance metabolic stability by shielding the amide bond from enzymatic hydrolysis.
Physicochemical and Spectroscopic Properties
Melting Points and Solubility
- Compound 26 (amino substituent): Melting point 178–180°C .
NMR Spectral Analysis
highlights NMR as a tool to compare substituent effects . For example:
- Region A (positions 39–44) : In analogs with bulky substituents (e.g., 2-ethoxybenzamido), upfield/downfield shifts may indicate altered electronic environments or conformational changes.
- Region B (positions 29–36) : Fluorine’s electron-withdrawing effect in the 4-fluorophenyl group could deshield nearby protons, distinct from chlorine’s larger inductive effect in compounds 28/28.
Mass Spectrometry
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
